molecular formula C19H24N4O B5319980 3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one

3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one

Cat. No.: B5319980
M. Wt: 324.4 g/mol
InChI Key: WQZZNFBCUJGVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with a pyrazole moiety

Properties

IUPAC Name

3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-5-23-12-17(14(3)21-23)11-22(4)10-16-9-15-7-6-13(2)8-18(15)20-19(16)24/h6-9,12H,5,10-11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZZNFBCUJGVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)CC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common route includes the formation of the quinoline core followed by the introduction of the pyrazole moiety through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazole: Shares the pyrazole moiety but lacks the quinoline core.

    1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazine: Similar pyrazole substitution but different core structure.

    N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-(4-nitrophenoxy)acetamide: Contains a similar pyrazole group but different functional groups.

Uniqueness

The uniqueness of 3-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylamino]methyl]-7-methyl-1H-quinolin-2-one lies in its combined quinoline and pyrazole structures, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.